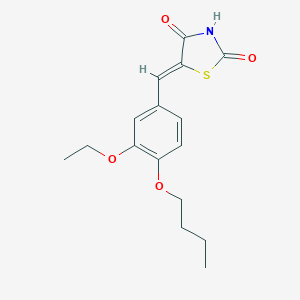

![molecular formula C20H18N2O5S B300723 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300723.png)

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, also known as HMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMBA belongs to the class of thiazolidinediones, which are known for their ability to activate peroxisome proliferator-activated receptors (PPARs) and regulate glucose and lipid metabolism.

Aplicaciones Científicas De Investigación

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. It has been shown to induce differentiation and inhibit proliferation of various cancer cell lines, including leukemia, breast, and prostate cancer cells. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also exhibits anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of HIV and other viral infections. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.

Mecanismo De Acción

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide exerts its therapeutic effects through the activation of PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide specifically activates PPAR-gamma, leading to the differentiation of cancer cells and the inhibition of their proliferation. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also inhibits HIV replication by downregulating the expression of viral genes and enhancing the immune response. In Alzheimer's disease models, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide reduces amyloid-beta accumulation by activating the PPAR-gamma pathway and promoting the clearance of amyloid-beta.

Biochemical and Physiological Effects

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to modulate various biochemical and physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation. It induces adipocyte differentiation and improves insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappaB (NF-kappaB). In cancer cells, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide induces differentiation and inhibits proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that can be easily synthesized in the laboratory. It exhibits high potency and specificity for PPAR-gamma activation, making it a useful tool for studying the PPAR-gamma pathway and its downstream effects. However, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has poor solubility in water and may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Direcciones Futuras

There are several future directions for the study of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One potential application is in the treatment of type 2 diabetes, where 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide's ability to improve insulin sensitivity and regulate glucose metabolism may be beneficial. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are also needed to explore the potential use of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, the development of more potent and selective PPAR-gamma agonists based on the structure of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide may lead to the discovery of new therapeutic agents for various diseases.

Métodos De Síntesis

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction with 2-methylphenylacetyl chloride in the presence of triethylamine. The final product is obtained through recrystallization from an appropriate solvent.

Propiedades

Nombre del producto |

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |

|---|---|

Fórmula molecular |

C20H18N2O5S |

Peso molecular |

398.4 g/mol |

Nombre IUPAC |

2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H18N2O5S/c1-12-5-3-4-6-14(12)21-18(24)11-22-19(25)17(28-20(22)26)10-13-7-8-15(23)16(9-13)27-2/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10+ |

Clave InChI |

WLJVKAWZMPWEQK-LICLKQGHSA-N |

SMILES isomérico |

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |

SMILES canónico |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

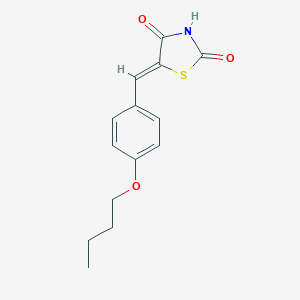

![(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300640.png)

![(5E)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300645.png)

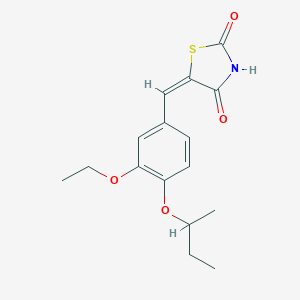

![(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300646.png)

![5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300651.png)

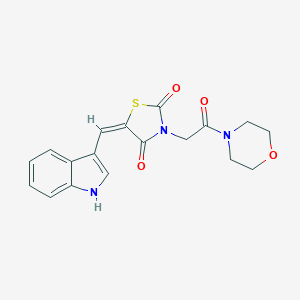

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300652.png)

![2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B300654.png)

![4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300655.png)

![4-methyl-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B300656.png)

![(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300661.png)

![Ethyl [4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B300665.png)